4-[(4-chlorobenzoyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide
Overview
Description
4-[(4-chlorobenzoyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide is a complex organic compound that features a benzamide core with additional functional groups, including a chlorobenzoyl moiety and a benzodioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorobenzoyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-chlorobenzoyl chloride, which can be achieved by reacting 4-chlorobenzoic acid with thionyl chloride. The resulting 4-chlorobenzoyl chloride is then reacted with an amine to form the corresponding amide.
The next step involves the introduction of the benzodioxin moiety. This can be accomplished through a nucleophilic substitution reaction, where the amide intermediate is reacted with a suitable benzodioxin derivative under basic conditions. The final product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorobenzoyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol or other nucleophiles in suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(4-chlorobenzoyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(4-chlorobenzoyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzamide: Shares the chlorobenzoyl moiety but lacks the benzodioxin ring.
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide: Contains the benzodioxin ring but lacks the chlorobenzoyl group.
Uniqueness
4-[(4-chlorobenzoyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide is unique due to the combination of both the chlorobenzoyl and benzodioxin moieties in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[(4-chlorobenzoyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4/c24-17-9-5-16(6-10-17)23(28)26-18-11-7-15(8-12-18)22(27)25-13-19-14-29-20-3-1-2-4-21(20)30-19/h1-12,19H,13-14H2,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUGJWJQNPGLJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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